2-Bromo-4'-methoxy-1,1'-biphenyl
Description
Significance of Biphenyl (B1667301) Scaffolds in Organic Chemistry and Material Science
Biphenyl scaffolds are fundamental structures in various fields of chemical science. rsc.org They consist of two phenyl rings linked by a single bond, providing a rigid yet conformationally flexible backbone. This structural motif is present in numerous natural products, pharmaceuticals, and advanced materials. rsc.orgmdpi.com
In organic chemistry , biphenyls are key building blocks for synthesizing more complex molecules. rsc.org Their derivatives are used as ligands in catalysis, particularly in cross-coupling reactions that are pivotal for forming carbon-carbon bonds. rsc.org The development of efficient methods for constructing biaryl systems, such as the Suzuki-Miyaura coupling, has further expanded their utility. rsc.org
In material science , the rigid nature of the biphenyl unit is exploited in the design of liquid crystals, organic light-emitting diodes (OLEDs), and organic semiconductors. rsc.org The ability to introduce various functional groups onto the biphenyl scaffold allows for the fine-tuning of their electronic and photophysical properties. nih.gov For instance, fluorinated biphenyls are known for their chemical stability and are used in the development of OLEDs and liquid crystal displays. rsc.org
Strategic Importance of Halogenation and Methoxy-Functionalization in Biphenyl Derivatives
The introduction of halogen atoms and methoxy (B1213986) groups onto the biphenyl scaffold significantly influences the molecule's reactivity and physical properties.
Halogenation , the process of introducing a halogen atom, is a crucial tool in organic synthesis. researchgate.netrsc.org In the context of biphenyls, a halogen atom, such as bromine, serves as a reactive handle for further chemical transformations. nih.gov It can be readily replaced by other functional groups through various cross-coupling reactions, enabling the synthesis of a diverse range of derivatives. rsc.orgpatsnap.com The position and type of halogen can also affect the biological activity of the resulting compounds. nih.gov
Methoxy-functionalization , the addition of a methoxy group (-OCH3), can also have a profound impact. The methoxy group is an electron-donating group, which can influence the electronic properties of the biphenyl system. nih.govmdpi.com This can be particularly important in the design of materials for electronic applications, as it can affect properties like ionization potential and charge carrier mobility. nih.gov In medicinal chemistry, the methoxy group can alter a molecule's metabolic stability and its ability to interact with biological targets. nih.gov
Current Research Trajectories and Academic Relevance of 2-Bromo-4'-methoxy-1,1'-biphenyl
Current research involving this compound and similar structures focuses on several key areas:
Synthesis of Complex Molecules: This compound serves as a valuable intermediate in the synthesis of more elaborate chemical structures. acs.org For instance, it can be used in photoredox annulation reactions to create polycyclic aromatic hydrocarbons, which are of interest for their optoelectronic properties. acs.org
Development of Novel Materials: The unique combination of a bromine atom and a methoxy group makes this compound a candidate for the development of new functional materials. Research is ongoing to explore how its specific substitution pattern influences properties relevant to organic electronics and other material science applications.
Medicinal Chemistry: Biphenyl derivatives are prevalent in drug discovery. researchgate.net While specific applications for this compound are still under investigation, its structural motifs are found in compounds with potential therapeutic activities.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| CAS Number | 74447-76-0 guidechem.com |
| Molecular Formula | C13H11BrO nih.gov |
| Molecular Weight | 263.13 g/mol nih.gov |
| IUPAC Name | 1-bromo-2-(4-methoxyphenyl)benzene nih.gov |
Interactive Data Table: Properties of this compound
This table provides a quick reference to the fundamental chemical properties of the compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-(4-methoxyphenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIXLAHEQRRSOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 4 Methoxy 1,1 Biphenyl and Analogous Structures
Transition Metal-Catalyzed Cross-Coupling Reactions for Biaryl Formation
The formation of a carbon-carbon bond between two aromatic rings is a cornerstone of synthetic organic chemistry. Transition metals, particularly palladium and copper, play a pivotal role in catalyzing these transformations, offering efficient and selective routes to a diverse array of biphenyl (B1667301) derivatives.
Suzuki-Miyaura Cross-Coupling Approaches
The Suzuki-Miyaura coupling reaction is a versatile and widely used method for the synthesis of biaryls, including derivatives like 2-Bromo-4'-methoxy-1,1'-biphenyl. libretexts.orgnih.gov This reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex in the presence of a base. libretexts.orgnih.gov Its popularity stems from the mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boron-containing reagents. nih.gov
The synthesis of biphenyl derivatives via Suzuki-Miyaura coupling is most commonly achieved using a palladium catalyst. The catalytic cycle generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org
A variety of palladium sources can be employed, with palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being common choices. researchgate.netorgsyn.org The choice of ligand is crucial for the success of the reaction, influencing catalyst stability, activity, and the scope of compatible substrates. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) and bulky, electron-rich phosphines like DavePhos, are frequently used to facilitate the reaction. rsc.org For challenging couplings, such as those involving sterically hindered or electron-poor substrates, more specialized ligands may be required. uea.ac.uk
For the synthesis of a compound like this compound, a typical approach would involve the coupling of 1-bromo-2-iodobenzene (B155775) or a related dihalobenzene with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). rug.nlresearchgate.net
In an effort to simplify reaction conditions and reduce costs associated with phosphine ligands, ligandless Suzuki-Miyaura coupling has been explored. orgsyn.org This approach typically involves the use of a palladium salt, such as Pd(OAc)₂, without the addition of an external ligand. The key advantage of this methodology is the elimination of side reactions associated with phosphine ligands, such as aryl-aryl exchange. orgsyn.org
However, the success of ligandless catalysis is highly dependent on the choice of solvent. orgsyn.org Polar solvents like acetone (B3395972) and tetramethylurea have been shown to promote quantitative conversion in some cases. orgsyn.org While this method can be efficient for certain substrates, it may not be universally applicable and can be less effective for more challenging couplings. orgsyn.org
The scope of the Suzuki-Miyaura reaction is broad, but certain limitations exist depending on the nature of the coupling partners. The reactivity of the aryl halide follows the general trend I > Br > Cl >> F, with aryl iodides and bromides being the most common substrates due to the ease of oxidative addition. illinois.edu While the coupling of aryl chlorides is more challenging, it is often desirable due to their lower cost and wider availability. chemrxiv.org The use of bulky, electron-rich phosphine ligands and stronger bases can facilitate the coupling of less reactive aryl chlorides. libretexts.org
Electron-donating or -withdrawing groups on the aryl halide can influence the reaction rate. Electron-withdrawing groups generally accelerate the oxidative addition step, while electron-donating groups can have the opposite effect. researchgate.net Steric hindrance, particularly at the ortho position of the aryl halide or boronic acid, can significantly impede the reaction. orgsyn.org
The stability of the boronic acid is another critical factor. Electron-rich and sterically hindered arylboronic acids can be prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. orgsyn.orgnih.gov This can be particularly problematic with some heteroarylboronic acids. nih.govacs.org The use of potassium organotrifluoroborates as an alternative to boronic acids can mitigate this issue as they are more resistant to protodeboronation. nih.govacs.org
Kumada Cross-Coupling Strategies for Substituted Biphenyls
The Kumada-Tamao-Corriu coupling, or simply Kumada coupling, is another powerful method for the formation of C-C bonds, including the synthesis of unsymmetrical biphenyls. organic-chemistry.orgwikipedia.org This reaction employs a Grignard reagent (organomagnesium halide) as the organometallic component and an organic halide as the electrophile, with catalysis by nickel or palladium complexes. wikipedia.org
A key advantage of the Kumada coupling is the direct use of Grignard reagents, which can be readily prepared from the corresponding aryl halides. organic-chemistry.org This avoids the need for the preparation and isolation of organoboron compounds required for the Suzuki-Miyaura reaction. The reaction is typically carried out in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.org
The catalytic cycle is similar to that of the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation with the Grignard reagent, and reductive elimination. youtube.com Both nickel and palladium catalysts are effective, with nickel catalysts often being more cost-effective. organic-chemistry.org The choice of catalyst can influence the reaction's scope and chemoselectivity. arkat-usa.org
A significant limitation of the Kumada coupling is the high reactivity of the Grignard reagent, which makes the reaction incompatible with functional groups that are sensitive to strong bases or nucleophiles, such as esters, ketones, and nitriles. youtube.com
Ullmann Coupling Reaction Mechanisms and Applications in Biphenyl Synthesis
The Ullmann reaction is one of the earliest methods developed for the synthesis of biaryls and involves the copper-promoted coupling of two aryl halide molecules. wikipedia.orgbyjus.com The classical Ullmann reaction requires high temperatures (often exceeding 200°C) and a stoichiometric amount of copper powder or a copper-bronze alloy. wikipedia.orgbyjus.com
The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate. organic-chemistry.org This species then undergoes oxidative addition with a second molecule of the aryl halide, followed by reductive elimination to form the biaryl and a copper(I) halide. byjus.com
While the traditional Ullmann reaction is effective for producing symmetrical biphenyls, its harsh conditions and often erratic yields have led to the development of improved protocols. wikipedia.org Modern variations may use catalytic amounts of copper in conjunction with ligands, or palladium and nickel catalysts, which allow for milder reaction conditions. wikipedia.org The Ullmann reaction can also be used to synthesize unsymmetrical biphenyls, typically by using one of the aryl halides in excess. vedantu.com
The Ullmann reaction is particularly useful for the synthesis of biphenyls from electron-deficient aryl halides. wikipedia.org Despite the development of more modern cross-coupling reactions, the Ullmann coupling remains a valuable tool in organic synthesis, especially in specific industrial applications. researchgate.netwikipedia.org
Negishi and Stille Cross-Coupling Methodologies for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are cornerstone techniques for the synthesis of biaryl compounds, including this compound. The Negishi and Stille reactions, in particular, offer powerful and versatile routes to form the central C-C bond of the biphenyl system.
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. For the synthesis of the target compound, this could involve the coupling of a (4-methoxyphenyl)zinc halide with 1-bromo-2-iodobenzene or, alternatively, the reaction of a (2-bromophenyl)zinc halide with 4-iodoanisole (B42571). The high functional group tolerance and reactivity of organozinc reagents make this a highly effective method. nih.govorgsyn.orgorgsyn.org Nickel-catalyzed versions of the Negishi coupling have been shown to be particularly effective for creating C-C bonds with secondary alpha-bromo amides, showcasing the reaction's broad applicability. nih.gov
The Stille coupling utilizes an organotin reagent and an organic halide with a palladium catalyst. A potential route to this compound would be the reaction between (2-bromophenyl)trimethylstannane and 4-iodoanisole, or 2-bromo-iodobenzene with (4-methoxyphenyl)trimethylstannane. While effective, the toxicity of organotin compounds is a significant drawback. Both Negishi and Stille couplings are valued for their mild reaction conditions and tolerance of a wide array of functional groups, which is essential when working with substituted precursors. orgsyn.orgorgsyn.org
| Coupling Reaction | Organometallic Reagent | Organic Halide | Catalyst | Key Advantages |
| Negishi Coupling | R¹-Zn-X | R²-X' | Pd or Ni | High reactivity, mild conditions, high functional group tolerance. orgsyn.orgorgsyn.org |
| Stille Coupling | R¹-Sn(Alkyl)₃ | R²-X' | Pd | Mild conditions, tolerant of many functional groups. orgsyn.org |
Regioselective Halogenation Techniques for Biphenyl Systems
Achieving the specific 2-bromo substitution on the biphenyl framework requires precise control over the halogenation process. The electronic properties of the existing methoxy (B1213986) group significantly influence the position of incoming electrophiles, making regioselectivity a key challenge.
Direct bromination of an unsubstituted biphenyl ring typically leads to a mixture of products. However, in a substituted biphenyl like 4-methoxybiphenyl (B1664174), the methoxy group acts as a strong ortho-, para-directing activator. Direct bromination of 4-methoxybiphenyl would likely lead to bromination on the activated ring, ortho to the methoxy group. To achieve bromination on the unsubstituted ring at the 2-position, direct halogenation of 4-methoxybiphenyl is not a viable strategy.
Instead, the synthesis typically involves the coupling of a pre-brominated aromatic ring. nih.govnih.gov However, for analogous structures or other synthetic contexts, N-Bromosuccinimide (NBS) is a widely used reagent for bromination. organic-chemistry.org It serves as a safer and more manageable source of electrophilic bromine compared to liquid Br₂. masterorganicchemistry.commasterorganicchemistry.com The reaction is often initiated by light or a radical initiator and is highly effective for allylic and benzylic brominations (the Wohl-Ziegler reaction). masterorganicchemistry.comyoutube.com For aromatic bromination, NBS can be used with catalysts like ammonium (B1175870) acetate or in various solvents to achieve electrophilic substitution. researchgate.netmdpi.com
Given the challenges of direct bromination, the most effective strategy for controlling positional isomers, such as in the synthesis of this compound, is to employ a cross-coupling strategy where the halogen is already in place on one of the coupling partners. nih.govnih.gov For instance, the Suzuki-Miyaura coupling (a related cross-coupling reaction) of 2-bromophenylboronic acid with 4-iodoanisole or 4-bromoanisole (B123540) would unambiguously place the bromine atom at the 2-position.
This approach of using pre-functionalized precursors provides absolute control over the regiochemistry, bypassing the selectivity issues inherent in electrophilic aromatic substitution on a complex biphenyl system. nih.govnih.gov Theoretical analyses and experimental studies have extensively investigated the factors governing regioselectivity in electrophilic brominations, confirming that electronic effects of substituents are the primary determinants of positional outcomes. mdpi.com
Methoxy Group Introduction Methodologies in Biphenyl Frameworks
The introduction of the 4'-methoxy group can be accomplished either by using a methoxy-substituted precursor in a cross-coupling reaction (e.g., 4-methoxyphenylboronic acid) or by adding the methoxy group to a pre-formed biphenyl skeleton. wikipedia.org
A prominent method for forming aryl ethers is the copper-catalyzed methoxylation of aryl halides. This approach is particularly relevant for synthesizing the target compound from a precursor like 2,4'-dibromobiphenyl. Research has demonstrated that copper(I) catalysts, often in the presence of a ligand like 2,2'-bipyridine (B1663995) or an oxalamide, can effectively couple aryl bromides with sodium methoxide (B1231860) or other methoxy sources like 9-BBN-OMe. organic-chemistry.orgresearchgate.netbohrium.com These reactions are generally tolerant of various functional groups and offer a cost-effective alternative to palladium-based systems. organic-chemistry.orgbohrium.com The mechanism is believed to proceed through an intimate electron transfer process involving a cuprate-like intermediate. tue.nl
While classical nucleophilic aromatic substitution (SₙAr) typically requires strong electron-withdrawing groups to activate the ring, certain copper-catalyzed conditions facilitate the substitution on unactivated aryl halides. tue.nl Another innovative approach involves the nucleophilic aromatic substitution on 2-methoxybenzoates with aryl Grignard reagents to construct the biphenyl framework, though this builds the C-C bond rather than adding the methoxy group post-coupling. rsc.org
| Method | Substrate | Reagent | Catalyst System | Key Features |
| Cu-Catalyzed Methoxylation | Aryl Bromide | Sodium Methoxide | Cu(II)Cl₂/2,2'-bipyridine | Air-tolerant, efficient for (hetero)aryl bromides. bohrium.com |
| Cu-Catalyzed Methoxylation | Aryl Bromide | 9-BBN-OMe | CuBr/BHMPO | Mild conditions, prevents transesterification. organic-chemistry.org |
Derivatization Strategies and Functional Group Interconversions
The this compound molecule contains two key functional groups that can serve as handles for further chemical modification. Functional group interconversion (FGI) is a critical strategy for creating derivatives with altered properties or for building more complex molecules. ub.edufiveable.mevanderbilt.edu
The bromine atom at the 2-position is the most versatile site for derivatization. It can be readily converted into a variety of other functional groups through transition metal-catalyzed cross-coupling reactions. For example, it can undergo further Suzuki, Stille, or Negishi couplings to introduce new aryl, alkyl, or vinyl groups. It can also be a substrate for cyanation, amination (e.g., Buchwald-Hartwig amination), or Sonogashira coupling to introduce alkynes.
The methoxy group is generally stable, but it can also be modified. Cleavage of the methyl ether to the corresponding phenol (B47542) (4'-hydroxy-2-bromo-1,1'-biphenyl) can be achieved using reagents like boron tribromide (BBr₃). The resulting hydroxyl group can then be used for further functionalization, such as conversion to esters, ethers, or triflates, with the latter being an excellent leaving group for subsequent cross-coupling reactions. These interconversions allow for the systematic modification of the biphenyl scaffold to explore structure-activity relationships in various applications. nih.gov
Chemical Reactivity and Reaction Mechanisms of 2 Bromo 4 Methoxy 1,1 Biphenyl
Electrophilic Aromatic Substitution Pathways on the Biphenyl (B1667301) Rings
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic compounds. In 2-bromo-4'-methoxy-1,1'-biphenyl, two aromatic rings are available for substitution, and the position of attack is directed by the existing substituents.
The bromine atom on the first phenyl ring is a deactivating group due to its electron-withdrawing inductive effect, yet it is an ortho, para-director because of the resonance effect where its lone pairs can stabilize the arenium ion intermediate. libretexts.orguci.edumasterorganicchemistry.com The steric hindrance from the adjacent phenyl ring might disfavor the ortho position to some extent.
The methoxy (B1213986) group (-OCH₃) on the second phenyl ring is a strongly activating and ortho, para-directing group. youtube.comorganicchemistrytutor.comyoutube.com Its powerful electron-donating resonance effect significantly increases the electron density of the ring, making it much more susceptible to electrophilic attack than the brominated ring. libretexts.orgorganicchemistrytutor.com
Consequently, electrophilic substitution on this compound is expected to occur preferentially on the methoxy-substituted ring, at the positions ortho to the methoxy group (positions 3' and 5'). The para position (position 1') is already part of the biphenyl linkage.
| Reagent/Reaction | Predicted Major Product(s) | Ring of Substitution |
| Br₂ / FeBr₃ (Bromination) | 2-Bromo-3'-bromo-4'-methoxy-1,1'-biphenyl and 2-Bromo-5'-bromo-4'-methoxy-1,1'-biphenyl | Methoxy-substituted ring |
| HNO₃ / H₂SO₄ (Nitration) | 2-Bromo-4'-methoxy-3'-nitro-1,1'-biphenyl and 2-Bromo-4'-methoxy-5'-nitro-1,1'-biphenyl | Methoxy-substituted ring |
| SO₃ / H₂SO₄ (Sulfonation) | This compound-3'-sulfonic acid and this compound-5'-sulfonic acid | Methoxy-substituted ring |
| R-Cl / AlCl₃ (Friedel-Crafts Alkylation) | 2-Bromo-4'-methoxy-3'-alkyl-1,1'-biphenyl and 2-Bromo-4'-methoxy-5'-alkyl-1,1'-biphenyl | Methoxy-substituted ring |
| RCOCl / AlCl₃ (Friedel-Crafts Acylation) | 2-Bromo-3'-acyl-4'-methoxy-1,1'-biphenyl and 2-Bromo-5'-acyl-4'-methoxy-1,1'-biphenyl | Methoxy-substituted ring |
Nucleophilic Substitution Reactions at the Brominated Center
The carbon-bromine bond in this compound can undergo nucleophilic substitution, although aryl halides are generally less reactive than alkyl halides in such reactions. The typical SₙAr (addition-elimination) mechanism requires the presence of strong electron-withdrawing groups ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. wikipedia.orgmasterorganicchemistry.comlibretexts.org In this molecule, the brominated ring is not activated by strongly electron-withdrawing groups.
However, nucleophilic aromatic substitution can still occur under forcing conditions (high temperature and pressure) or through alternative mechanisms like the benzyne (B1209423) mechanism, which involves a strong base. wikipedia.org For instance, reaction with a strong base like sodium amide could potentially lead to the formation of a benzyne intermediate, which would then be attacked by a nucleophile.
Catalytic Transformations Involving the Bromo- and Methoxy-Substituents
The bromine atom in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Heck Reactions in Biphenyl Functionalization
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org this compound can react with a variety of alkenes in the presence of a palladium catalyst and a base to form substituted biphenyls. The reaction typically proceeds with high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene double bond. libretexts.org
Carbonylation and Aminocarbonylation Reactions
Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule. Using carbon monoxide (CO) as a C1 source, this compound can be converted into carboxylic acid derivatives. For example, in the presence of an alcohol, an ester can be formed (alkoxycarbonylation), while the use of an amine leads to the formation of an amide (aminocarbonylation). acs.orgacs.orgorganic-chemistry.orgnih.gov These reactions are highly valuable in organic synthesis for the preparation of a wide range of carbonyl compounds. nih.gov
Influence of Catalyst and Reaction Conditions on Selectivity
The outcome and selectivity of these catalytic reactions are highly dependent on the choice of the palladium catalyst, the ligands, the base, and the solvent. For instance, in Heck reactions, the ligand can influence the regioselectivity and stereoselectivity of the product. libretexts.org In carbonylation reactions, the choice of ligand and reaction conditions can determine whether mono- or double carbonylation occurs, and can influence the chemoselectivity when multiple reactive sites are present. nih.gov The presence of the electron-donating methoxy group on the other ring can also influence the reactivity of the C-Br bond by affecting the electron density of the entire molecule.
| Reaction | Catalyst/Reagents | General Product |
| Heck Reaction | Pd(OAc)₂, PPh₃, Base, Alkene | Aryl-substituted alkene |
| Suzuki Coupling | Pd(PPh₃)₄, Boronic acid, Base | Biaryl |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Alkyne, Base | Aryl-alkyne |
| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Amine, Base | Aryl-amine |
| Carbonylation | Pd catalyst, CO, Alcohol/Amine, Base | Aryl carboxylic ester/amide |
Oxidative and Reductive Reactivity Profiles of the Biphenyl Core
The biphenyl core of this compound can undergo both oxidative and reductive transformations.
Oxidative Reactions: Oxidative cyclization is a potential reaction pathway for substituted biphenyls, often leading to the formation of polycyclic aromatic compounds like phenanthrenes or dibenzofurans, particularly if a suitable functional group is present at the 2-position. rsc.org For instance, intramolecular oxidative coupling can be induced under certain conditions. The methoxy group may be susceptible to oxidation under strong oxidizing conditions, potentially leading to cleavage of the ether bond or oxidation of the aromatic ring.
Reductive Reactions: The bromine atom can be removed through reductive dehalogenation. This can be achieved using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or by using hydride reagents. The reduction of 4-bromobiphenyl (B57062) to biphenyl has been reported. sigmaaldrich.com The aromatic rings themselves are generally resistant to reduction under mild conditions but can be hydrogenated at high pressures and temperatures or by using powerful reducing agents like Birch reduction, which would affect the methoxy-substituted ring.
Rearrangement and Annulation Reactions of Substituted Biphenyls
Substituted biphenyls, such as this compound, are versatile precursors in a variety of rearrangement and annulation reactions that lead to the formation of complex polycyclic and heterocyclic systems. These reactions are of significant interest in organic synthesis for the construction of novel molecular architectures. The reactivity of this compound in such transformations is largely dictated by the presence of the bromo group at the 2-position and the methoxy group on the second phenyl ring. The bromine atom serves as a reactive handle for various catalytic cross-coupling and cyclization reactions, while the methoxy group can influence the electronic properties of the molecule and the regioselectivity of the reactions.
Annulation reactions involving 2-halobiphenyls are particularly valuable for the synthesis of fused ring systems. Palladium-catalyzed intramolecular cyclizations are a prominent class of these reactions. For instance, palladium-catalyzed annulation of 2-iodobiphenyl (B1664525) with non-terminal alkenes has been shown to be an efficient method for the construction of new rings. rsc.org In these reactions, the formation of a highly reactive oxo-palladacycle intermediate can be a key step, which is facilitated by a neighboring group and effectively suppresses undesired side reactions like β-hydride elimination. rsc.org While this specific example uses an iodo-substituted biphenyl, the principles are broadly applicable to other 2-halobiphenyls, including this compound.
A significant application of annulation reactions with substituted biphenyls is the synthesis of dibenzofurans. Palladium-catalyzed C-O cyclization is a common strategy to achieve this transformation. acs.org These methods often involve high temperatures to facilitate the intramolecular cyclization. acs.org The general mechanism involves the oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by intramolecular C-O bond formation.
More recently, photoredox catalysis has emerged as a powerful tool for annulation reactions under mild conditions. acs.org This approach utilizes a photocatalyst that, upon photoinduced single electron transfer, can initiate the reaction. acs.org For ortho-oligoarylenyl precursors, this process can lead to the formation of persistent aryl radical intermediates that undergo intramolecular C-C bond formation, resulting in planarized, π-extended scaffolds. acs.org The synthesis of 2-bromo-4-methoxy-1,1'-biphenyl has been documented as a step in the preparation of precursors for such photoredox annulation reactions. acs.org
The following table summarizes representative annulation reactions applicable to substituted biphenyls, providing an insight into the potential transformations of this compound.
Table 1: Examples of Annulation Reactions of Substituted Biphenyls
| Reaction Type | Catalyst/Reagent | Substrate Type | Product Type | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed Annulation | Palladium catalyst | 2-Iodobiphenyl and non-terminal alkene | Fused cyclic systems | rsc.org |
| Palladium-Catalyzed C-O Cyclization | Pd(II) catalyst | 2-Halobiphenyl derivative | Dibenzofuran derivative | acs.org |
| Photoredox Annulation | peri-Xanthenoxanthene (photocatalyst) | ortho-Oligoarylenyl precursor | Polycyclic Aromatic Hydrocarbon | acs.org |
| Carbonylative Annulation | Palladium catalyst | Alkyne-tethered N-substituted o-iodoanilines | 4,5-fused tricyclic 2-quinolones | rsc.org |
Spectroscopic and Crystallographic Characterization of 2 Bromo 4 Methoxy 1,1 Biphenyl and Its Derivatives
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular and Supramolecular Architecture
Single-crystal X-ray diffraction (SC-XRD) stands as a powerful technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. It allows for precise measurement of bond lengths, bond angles, and torsion angles, which define the molecular conformation. Furthermore, SC-XRD elucidates the supramolecular assembly, revealing the nature and geometry of intermolecular interactions that govern the crystal packing.
The conformation of biphenyl (B1667301) systems is primarily defined by the dihedral angle between the two phenyl rings. This twist is a result of the balance between the conjugative effects that favor planarity and the steric hindrance from ortho-substituents that promotes a non-planar arrangement.
In the case of the derivative, 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, the dihedral angle between the two aromatic rings of the biphenyl moiety is 24.57(4)°. nih.goviucr.org This non-planar orientation is a common feature in substituted biphenyls. For comparison, other substituted biphenyl carboxylic acid derivatives exhibit dihedral angles ranging from 12.42(2)° to 38.39(3)°. nih.gov The conformation is further described by the torsion angles of the substituent groups. In the aforementioned derivative, the ester group, which links the biphenyl and the 4-bromo-2-chlorophenyl moieties, adopts an anti-conformation with a torsion angle of -166.6(2)°. nih.goviucr.org
| Description | Angle (°) | Reference |
|---|---|---|
| Dihedral angle between the biphenyl rings | 24.57(4) | nih.goviucr.org |
| Dihedral angle between the 4-bromo-2-chlorophenyl ring and the adjacent biphenyl ring | 80.59(2) | nih.goviucr.org |
| Dihedral angle between the 4-bromo-2-chlorophenyl ring and the terminal methoxy-substituted biphenyl ring | 75.42(2) | nih.goviucr.org |
| Torsion angle of the ester linkage | -166.6(2) | nih.goviucr.org |
The crystal packing of halogenated biphenyl derivatives is orchestrated by a variety of non-covalent interactions, which collectively determine the supramolecular architecture. These interactions include halogen bonds, hydrogen bonds, and π-interactions.
Halogen bonding is a directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. In the crystal structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, short halogen-oxygen contacts are observed, playing a crucial role in the formation of molecular sheets. Specifically, a Cl⋯O contact of 2.991(3) Å and a Br⋯O contact of 3.139(2) Å are present. nih.goviucr.org These distances are shorter than the sum of the van der Waals radii, indicating a significant attractive interaction.
| Interaction Type | Distance (Å) | Reference |
|---|---|---|
| Cl⋯O | 2.991(3) | nih.goviucr.org |
| Br⋯O | 3.139(2) | nih.goviucr.org |
The analysis indicates that the most significant contributions arise from C⋯H/H⋯C contacts, accounting for 32.2% of the interactions. This is followed by H⋯H/H⋯H contacts at 26.3%. The halogen atoms also play a substantial role, with Br⋯H/H⋯Br contacts contributing 10.7% and Cl⋯H/H⋯Cl contacts contributing 7.5%. The oxygen atoms are involved in O⋯H/H⋯O contacts, which make up 10.4% of the total interactions. nih.gov These quantitative insights highlight the complex interplay of various weak forces in defining the supramolecular structure.
| Contact Type | Contribution (%) | Reference |
|---|---|---|
| C⋯H/H⋯C | 32.2 | nih.gov |
| H⋯H/H⋯H | 26.3 | nih.gov |
| Br⋯H/H⋯Br | 10.7 | nih.gov |
| O⋯H/H⋯O | 10.4 | nih.gov |
| Cl⋯H/H⋯Cl | 7.5 | nih.gov |
Computational and Theoretical Investigations of 2 Bromo 4 Methoxy 1,1 Biphenyl
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules. By approximating the electron density, DFT methods can accurately predict a variety of molecular properties, offering a computational lens through which to view chemical phenomena.
Prediction and Validation of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
DFT calculations have been successfully employed to predict the spectroscopic properties of various molecules, including biphenyl (B1667301) derivatives. researchgate.netrsisinternational.org For 2-Bromo-4'-methoxy-1,1'-biphenyl, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions can be compared with experimental data to validate the computational model and provide a deeper understanding of the molecule's electronic environment. nih.govresearchgate.net
For instance, the calculated ¹H and ¹³C NMR chemical shifts, often performed using the Gauge-Including Atomic Orbital (GIAO) method, can be correlated with experimental spectra to assign specific resonances to individual atoms within the molecule. researchgate.netepstem.net Similarly, theoretical IR spectra, obtained from frequency calculations, can aid in the assignment of vibrational modes observed in experimental FT-IR and Raman spectroscopy. researchgate.net The accuracy of these predictions is often enhanced by applying scaling factors to the calculated frequencies to account for systematic errors in the computational method. researchgate.net
UV-Vis spectra, which provide information about electronic transitions, can also be simulated using time-dependent DFT (TD-DFT). researchgate.net These calculations can help identify the nature of the electronic excitations, such as π→π* transitions, and how they are influenced by the substituents on the biphenyl core.
Below is an example of a data table that could be generated from such studies, comparing experimental and calculated spectroscopic data.
| Spectroscopic Property | Experimental Value | Calculated Value (DFT/B3LYP) |
| ¹H NMR (δ, ppm) | Data not available | Requires specific calculation |
| ¹³C NMR (δ, ppm) | Data not available | Requires specific calculation |
| IR (ν, cm⁻¹) | Data not available | Requires specific calculation |
| UV-Vis (λmax, nm) | Data not available | Requires specific calculation |
Elucidation of Molecular Conformation and Rotational Barriers
The conformation of this compound is largely defined by the dihedral angle between the two phenyl rings. This angle is a result of the balance between the steric repulsion of the ortho-substituent (bromine) and the electronic effects of the methoxy (B1213986) group. DFT calculations are instrumental in determining the preferred conformation and the energy barriers to rotation around the central C-C bond. researchgate.netmsu.edu
Studies on similar substituted biphenyls have shown that ortho-substituents significantly increase the rotational barrier. researchgate.netmsu.edu The size of the substituent is a key factor, with larger groups leading to higher energy barriers. DFT calculations can map the potential energy surface as a function of the dihedral angle, revealing the energy minima corresponding to stable conformers and the transition states for rotation. researchgate.net
The following table illustrates the type of data that can be obtained from these computational studies.
| Parameter | Calculated Value |
| Dihedral Angle (°) | Requires specific calculation |
| Rotational Energy Barrier (kcal/mol) | Requires specific calculation |
Investigation of Molecular Asymmetry and Racemization Pathways
Due to the presence of the ortho-substituent, this compound is a chiral molecule, existing as a pair of enantiomers. The interconversion between these enantiomers, known as racemization, occurs through rotation around the central C-C bond. The energy barrier for this process is directly related to the rotational barrier discussed in the previous section. chemrxiv.orgkobe-u.ac.jp
DFT calculations can be used to model the racemization pathway and compute the activation energy for this process. chemrxiv.orgkobe-u.ac.jp A high activation energy suggests that the enantiomers are stable and can be resolved, while a low barrier indicates rapid racemization. These computational insights are crucial for understanding the stereochemical properties of this and related chiral biphenyls.
Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis
Quantum chemical calculations, including DFT and other ab initio methods, are invaluable for elucidating the mechanisms of chemical reactions. nih.govchemrxiv.org For this compound, these methods can be used to study its reactivity in various chemical transformations.
By mapping the reaction pathways and locating the transition states, researchers can gain a detailed understanding of the reaction mechanism at the molecular level. chemrxiv.org This includes identifying intermediates, determining activation energies, and predicting the stereochemical outcome of reactions. For example, in cross-coupling reactions where the bromine atom is substituted, quantum chemical calculations can help to understand the role of the catalyst and the influence of the methoxy group on the reaction rate and selectivity.
Computational Analysis of Intermolecular Interaction Energies
The way molecules interact with each other is fundamental to their properties in the condensed phase. Computational methods can be used to analyze and quantify the intermolecular interaction energies in the crystal lattice or in solution.
For this compound, techniques such as Hirshfeld surface analysis can be employed to visualize and quantify intermolecular contacts. nih.gov This method allows for the decomposition of the crystal packing into contributions from different types of interactions, such as C-H···π, halogen bonding, and van der Waals forces. Understanding these interactions is crucial for predicting crystal packing and polymorphism.
Molecular Dynamics Simulations for Conformational Sampling and Solution Behavior
While quantum chemical calculations are excellent for studying the properties of individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules in solution. nih.gov
MD simulations can provide a detailed picture of the conformational landscape of this compound in different solvents. nih.gov By simulating the motion of the molecule over time, it is possible to observe conformational changes, calculate the free energy of different conformations, and understand how the solvent influences the molecule's behavior. This information is particularly important for predicting how the molecule will behave in a real-world chemical or biological environment.
Advanced Applications and Research Frontiers for 2 Bromo 4 Methoxy 1,1 Biphenyl Derivatives
Role as Synthetic Precursors in Complex Organic Synthesis
The strategic placement of the bromo and methoxy (B1213986) groups on the biphenyl (B1667301) framework of 2-Bromo-4'-methoxy-1,1'-biphenyl allows for selective functionalization, making it an invaluable starting material for constructing more elaborate molecular architectures. The bromine atom can readily participate in cross-coupling reactions, while the methoxy group can be a precursor to a hydroxyl group or influence the electronic properties of the molecule.
Synthesis of Biologically Active Molecules with Biphenyl Scaffolds
The biphenyl scaffold is a cornerstone in the design of numerous biologically active molecules due to its ability to mimic the binding of natural ligands to protein targets. nih.govresearchgate.net The versatility of this scaffold allows for the development of compounds with a wide range of therapeutic applications.
Biphenyl derivatives have demonstrated a broad spectrum of biological activities, including:
Anticancer researchgate.netnih.gov
Anti-inflammatory researchgate.net
Antifungal researchgate.net
Antibacterial researchgate.net
Antiviral researchgate.net
Antihypertensive researchgate.net
For instance, hydroxylated biphenyls, which can be synthesized from methoxy-substituted precursors, have shown significant antioxidant and antitumor activities. nih.govresearchgate.net Specifically, certain curcumin-biphenyl derivatives have exhibited potent growth inhibitory effects on malignant melanoma cell lines. nih.gov
Applications in Materials Science and Optoelectronic Devices
The unique electronic and photophysical properties of biphenyl derivatives make them attractive candidates for applications in materials science, particularly in the development of advanced optoelectronic devices. The extended π-conjugation of the biphenyl system can be readily tuned by introducing various substituents, allowing for the design of materials with specific optical and electronic characteristics.
Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)
Biphenyl-containing compounds are promising materials for use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). ktu.edu In OLEDs, these materials can function as charge transporters or as part of the emissive layer. The biphenyl unit can enhance the thermal and morphological stability of the device, leading to improved performance and longevity. For example, 2-bromo-4'-chloro-1,1'-biphenyl (B169558) is a known OLED material. samaterials.com
In the context of OSCs, biphenyl derivatives can be incorporated into the design of donor or acceptor materials, influencing the device's efficiency in converting sunlight into electricity. ktu.edu
Development of Fluorescent Probes and Photoluminescent Materials
The inherent fluorescence of many biphenyl derivatives makes them ideal for the development of fluorescent probes for sensing and imaging applications. ktu.edumdpi.com The introduction of a 4-methoxy group can enhance the fluorescence quantum yield and shift the emission to longer wavelengths, which is beneficial for biological imaging. mdpi.com
Table 1: Research Findings on Biphenyl Derivatives in Fluorescent Probes
| Compound/Derivative | Application | Key Finding |
| Biphenyl-pyridine hybrid | PD-1/PD-L1 inhibition | Shows in vivo anti-tumor activity. ktu.edu |
| Pyrazole-biphenyl derivative | Histone deacetylase inhibition | Exhibits in vitro anti-cancer activity. ktu.edu |
| Biphenyl derivative with a 1,3a,6a-triazapentalene moiety | Fluorescent probe | Visualizes and inhibits kinesin spindle protein. ktu.edu |
| Pyrazoles with 3- and 5-biphenyl substituents | Blue fluorescence | Exhibit high fluorescence quantum yields. ktu.edu |
| 4-Methoxy-naphthalimide PET probe | Zn2+ detection | 4-methoxy substitution enhances detection sensitivity. mdpi.com |
Molecular Wires and Liquid Crystal Displays
The rigid, rod-like structure of the biphenyl unit makes it an excellent component for the construction of molecular wires. aau.dk These wires can facilitate electron transport over nanometer-scale distances, a crucial aspect for the development of molecular electronics. The synthesis of oligo(phenylene ethynylene)s, which often incorporate biphenyl units, is a key area of research in this field. aau.dk
In the realm of liquid crystal displays (LCDs), the anisotropic shape of biphenyl derivatives contributes to the formation of liquid crystalline phases. nih.gov The ability of these molecules to align in an electric field is fundamental to the operation of LCDs.
The Rise of Chiral Ligands for Asymmetric Synthesis and Homogeneous Catalysis
The inherent chirality of atropisomeric biphenyls, arising from hindered rotation around the central carbon-carbon bond, makes them exceptional scaffolds for the construction of chiral ligands. The substitution pattern on the biphenyl core is a critical determinant of the ligand's steric and electronic properties, which in turn govern the efficiency and enantioselectivity of the catalytic process.
The this compound moiety provides a strategic starting point for the synthesis of sophisticated chiral ligands. The bromo group at the 2-position serves as a versatile handle for cross-coupling reactions, enabling the introduction of phosphine (B1218219) groups or other coordinating moieties. The methoxy group at the 4'-position, on the other hand, can influence the electronic environment of the ligand and its solubility.
A notable example of a chiral ligand derived from a 4'-methoxy-1,1'-biphenyl core is [S(R)]-N-[(1S)-1-[3',5'-Bis(1,1-dimethylethyl)-4'-methoxy[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide . This complex phosphine ligand has demonstrated significant potential in various asymmetric transformations.
The synthesis of such ligands often involves a multi-step process. A common strategy is the use of a Suzuki coupling reaction to construct the substituted biphenyl backbone. For instance, a boronic acid derivative can be coupled with an aryl halide to form the desired biphenyl structure. Subsequent functionalization steps, such as ortho-lithiation followed by reaction with a chlorophosphine, allow for the introduction of the phosphine group, a key coordinating element for many transition metal catalysts. nih.gov
The performance of these biphenyl-based ligands in asymmetric catalysis is well-documented. Chiral-bridged biphenyl monophosphine ligands have shown remarkable success in palladium-catalyzed asymmetric Suzuki–Miyaura coupling reactions. capes.gov.br These catalysts have proven to be highly effective in creating sterically demanding axially chiral biaryls with excellent yields and high enantioselectivities.
Furthermore, the development of adjustable axially chiral biphenyl ligands, where the steric and electronic properties can be fine-tuned, has opened new avenues in asymmetric synthesis. These ligands have been successfully employed in a range of reactions, including asymmetric additions to aldehydes and palladium-catalyzed cycloadditions, showcasing their versatility and effectiveness. nih.gov
Below is a table summarizing the types of chiral ligands derived from substituted biphenyls and their applications:
| Ligand Type | Precursor Moiety | Application in Asymmetric Synthesis | Metal Catalyst |
| Chiral Monophosphine Ligands | Substituted Biphenyls | Suzuki-Miyaura Coupling | Palladium |
| Axially Chiral Diol Ligands | Substituted Biphenyls | Additions to Aldehydes | Titanium |
| Chiral Phosphoramidite Ligands | Substituted Biphenyls | Cycloaddition Reactions | Palladium |
Charting the Future: Emerging Research and Perspectives in Biphenyl Chemistry
The utility of this compound derivatives extends beyond the realm of asymmetric catalysis, with emerging research pointing towards exciting new frontiers in materials science and medicinal chemistry.
The unique photophysical properties of functionalized biphenyls make them attractive candidates for applications in organic light-emitting diodes (OLEDs) and solar cells. The ability to tune the electronic properties of the biphenyl core through strategic substitution allows for the design of materials with tailored light-emitting and charge-transporting characteristics.
In the field of medicinal chemistry, the biphenyl scaffold is recognized as a privileged structure, frequently appearing in biologically active compounds. Derivatives of this compound can serve as key building blocks for the synthesis of novel therapeutic agents.
The future of biphenyl chemistry, particularly concerning derivatives of this compound, is poised for significant growth. The development of more efficient and sustainable synthetic methodologies for the preparation of these compounds will undoubtedly accelerate their application in various scientific disciplines. Key future directions include:
Design of Novel Catalytic Systems: The exploration of new metal-ligand combinations based on the 4'-methoxy-1,1'-biphenyl framework to catalyze challenging and previously inaccessible asymmetric transformations.
Expansion into Materials Science: The synthesis and characterization of novel biphenyl-based polymers and dendrimers with advanced optical and electronic properties for applications in next-generation electronic devices.
Drug Discovery and Development: The utilization of these biphenyl derivatives as scaffolds for the rational design of new drug candidates with improved efficacy and selectivity.
The continued investigation into the fundamental properties and reactivity of this compound and its derivatives will be crucial in unlocking their full potential and driving innovation across the chemical sciences.
Q & A
What are the established synthetic routes for 2-Bromo-4'-methoxy-1,1'-biphenyl?
Basic
Methodological Answer:
The compound is synthesized via cross-coupling reactions. Two primary approaches are:
- Suzuki-Miyaura Coupling : Reacting 2-bromophenylboronic acid with 4-methoxyphenyl halides using Pd(PPh₃)₄ in THF/water (80°C, 12h). Yields improve with degassed solvents and a 1:1.2 molar ratio of aryl halide to boronic acid .
- Ullmann Coupling : Using copper iodide and 1,10-phenanthroline in DMF (120°C, 24h) for biphenyl bond formation. Post-reaction purification involves column chromatography (hexane/EtOAc) .
What characterization techniques are essential for verifying the structure of this compound?
Basic
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : 1H NMR shows a singlet at δ 3.8–4.0 ppm for the methoxy group; aromatic protons exhibit splitting patterns indicative of substitution .
- X-ray Crystallography : Confirms dihedral angles (30–45°) between aromatic rings and substituent positions. SHELX software is used for refinement .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode verifies molecular ion peaks within 2 ppm error .
How do electronic effects of the methoxy group influence bromine substitution patterns in biphenyl systems?
Advanced
Methodological Answer:
The para-methoxy group exerts a strong +M effect, directing electrophilic substitution. However, steric hindrance and bromine’s σ-withdrawal create competing effects:
- Regioselectivity Analysis : DFT calculations (B3LYP/6-311+G(d,p)) predict preferential substitution at ortho positions due to steric crowding .
- Experimental Validation : Competitive reactions with nucleophiles (e.g., NaOMe vs. NH₃) reveal higher reactivity at the bromine site adjacent to the methoxy group .
What strategies resolve contradictions in reported catalytic systems for cross-coupling reactions involving this compound?
Advanced
Methodological Answer:
Discrepancies in catalyst efficiency (Pd vs. Cu) are addressed through:
- Design of Experiments (DoE) : Systematic screening of Pd(dba)₂/XPhos (0.5–5 mol%, 60–120°C) shows TON >500 in toluene, outperforming CuI systems .
- In Situ EXAFS : Monitors Pd cluster formation, revealing ligand-dependent stability .
- Solvent Polarity : Polar aprotic solvents (DMF) enhance Cu-mediated coupling but reduce Pd catalyst longevity .
What are the key considerations in designing crystallization experiments for this compound?
Basic
Methodological Answer:
Successful crystallization requires:
- Solvent Screening : Use a 1:3 dichloromethane/hexane mixture for slow evaporation, yielding plate-like crystals .
- Hirshfeld Surface Analysis : Predicts π-π stacking (3.8–4.2 Å spacing) and validates crystal packing via CCDC deposition .
How to analyze conflicting data regarding the compound's stability under different storage conditions?
Advanced
Methodological Answer:
- Accelerated Stability Testing : Samples stored at 40°C/75% RH show <5% degradation over 4 weeks via HPLC. LC-MS/MS identifies hydrolysis byproducts (demethylation or Br loss) .
- Arrhenius Modeling : Predicts shelf-life (Ea ≈ 85 kJ/mol) using thermogravimetric data .
- Optimal Storage : Amber vials under argon at -20°C with 4Å molecular sieves prevent moisture-induced degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
